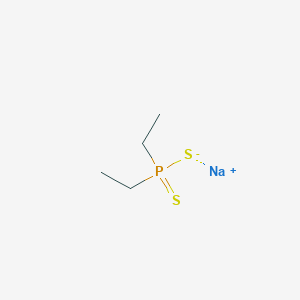
Pigment red 48:3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Pigment Red 48:3, also known as C.I. Pigment Red 48:3 or PR48:3, is a strontium salt lake . It is a red powder that is mainly used for coloring plastics such as PVC, LDPE, PS, PUR, and PP . It has a yellowish shade and is known for its high gloss, low viscosity, and good resistance to solvents .
Synthesis Analysis
Pigment Red 48:3 is synthesized through a process involving 2B acid and β-oxynaphthoic acid, which undergo diazotisation, azo coupling, and salt formation . The synthesis process can be influenced by various factors, including the use of surfactants and additives, which can affect the pigment’s properties .
Molecular Structure Analysis
The molecular formula of Pigment Red 48:3 is C18H15ClN2O6SSr . It has a molecular weight of 510.46 .
Chemical Reactions Analysis
The chemical reactions involved in the formation of Pigment Red 48:3 are complex and involve multiple stages, including diazotisation, azo coupling, and salt formation . Modifications to the pigment, such as surface modification using anionic and non-ionic surfactants and additives, can result in changes to the pigment’s properties .
Physical And Chemical Properties Analysis
Pigment Red 48:3 is a red powder with a density of 1.78-1.9 g/cm3 . It has a pH value of 7.0-8.0 and an oil absorption of 45-55 ml/100g . It has good heat resistance, with a heat resistance temperature of 180-230°C . It also has good resistance to water, acid, alkali, alcohol, ester, and benzene .
Applications De Recherche Scientifique
Biotechnological Applications
Red pigments, including “Pigment red 48:3”, have considerable biotechnological potential . They can be used in various biotechnological applications, such as the production of biofuels, pharmaceuticals, and nutraceuticals .
Cell Structure Analysis
“Pigment red 48:3” can be used to help researchers observe and analyze cell structures . By using this pigment, researchers can gain insights into the organization and function of cells .
Biomolecule Tracking
This pigment can also be used to track biomolecules . This can be particularly useful in studies involving the movement and interaction of biomolecules within cells .
Cell Function Evaluation
“Pigment red 48:3” can be used to evaluate cell functions . This can help researchers understand how cells respond to various stimuli and how they carry out their functions .
Cell Type Distinction
This pigment can be used to distinguish between different cell types . This can be particularly useful in research involving the study of different cell types and their roles in various biological processes .
Biomolecule Detection
“Pigment red 48:3” can be used to detect biomolecules . This can be particularly useful in research involving the detection and quantification of specific biomolecules .
Tissue Pathology Study
This pigment can be used to study tissue pathology . This can be particularly useful in medical research and diagnostics .
Microorganism Monitoring
“Pigment red 48:3” can be used to monitor microorganisms . This can be particularly useful in research involving the study of microorganisms and their roles in various biological processes .
Orientations Futures
Pigment Red 48:3 is a versatile pigment with a wide range of applications, particularly in the plastics industry . Its properties, such as its high gloss, low viscosity, and good resistance to solvents, make it a valuable pigment for various applications . Future research and development may focus on improving these properties and expanding the range of applications for this pigment .
Propriétés
IUPAC Name |
strontium;4-[(5-chloro-4-methyl-2-sulfonatophenyl)diazenyl]-3-hydroxynaphthalene-2-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13ClN2O6S.Sr/c1-9-6-15(28(25,26)27)14(8-13(9)19)20-21-16-11-5-3-2-4-10(11)7-12(17(16)22)18(23)24;/h2-8,22H,1H3,(H,23,24)(H,25,26,27);/q;+2/p-2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBMOZNVEFFSGCK-UHFFFAOYSA-L |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)N=NC2=C(C(=CC3=CC=CC=C32)C(=O)[O-])O)S(=O)(=O)[O-].[Sr+2] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11ClN2O6SSr |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
506.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder |
Source


|
| Record name | 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, strontium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Product Name |
CID 136058975 | |
CAS RN |
15782-05-5 |
Source


|
| Record name | 2-Naphthalenecarboxylic acid, 4-[2-(5-chloro-4-methyl-2-sulfophenyl)diazenyl]-3-hydroxy-, strontium salt (1:1) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Strontium 4-[(5-chloro-4-methyl-2-sulphonatophenyl)azo]-3-hydroxy-2-naphthoate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.239 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-(N-[2-(4-cyanoanilino)acetyl]-3-fluoroanilino)-N-cyclohexyl-2-(2-methylphenyl)acetamide](/img/structure/B1144545.png)
